Jak3-IN-7

Description

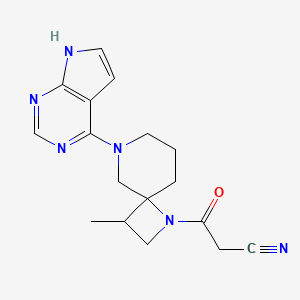

Structure

3D Structure

Properties

Molecular Formula |

C17H20N6O |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

3-[3-methyl-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,8-diazaspiro[3.5]nonan-1-yl]-3-oxopropanenitrile |

InChI |

InChI=1S/C17H20N6O/c1-12-9-23(14(24)3-6-18)17(12)5-2-8-22(10-17)16-13-4-7-19-15(13)20-11-21-16/h4,7,11-12H,2-3,5,8-10H2,1H3,(H,19,20,21) |

InChI Key |

YAGUGWDMCPHBFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C12CCCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Jak3-IN-7 in the JAK-STAT Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling, playing a crucial role in hematopoiesis and immune responses. The JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade downstream of numerous cytokine receptors. Among the JAK isotypes, JAK3 exhibits a restricted expression pattern, primarily in hematopoietic cells, and associates exclusively with the common gamma chain (γc) shared by receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2] This selective tissue distribution and function make JAK3 an attractive therapeutic target for autoimmune diseases, transplant rejection, and certain hematological malignancies.[1][3][4]

This technical guide focuses on the mechanism of action of Jak3-IN-7, a potent and selective inhibitor of JAK3. While specific quantitative data for this compound is limited in publicly available literature, this document will utilize data from a representative selective and covalent JAK3 inhibitor, herein referred to as a surrogate for this compound, to provide a comprehensive overview of its biochemical and cellular activity. The principles of action and experimental evaluation are broadly applicable to potent and selective JAK3 inhibitors of this class. This compound is identified as a potent JAK3 inhibitor with a reported IC50 of less than 0.01 μM, originating from patent WO2011013785A1.

The JAK-STAT Signaling Pathway and Point of Intervention

The canonical JAK-STAT signaling pathway is initiated upon the binding of a cytokine to its cognate receptor on the cell surface. This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity. This proximity facilitates their trans-activation via phosphorylation of tyrosine residues in their activation loops. The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.[5][6]

These newly created phosphotyrosine sites serve as docking sites for the Src Homology 2 (SH2) domains of latent STAT proteins present in the cytoplasm.[2] Upon recruitment to the receptor complex, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dissociate from the receptor, form homodimers or heterodimers, and translocate to the nucleus. In the nucleus, these STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[5][6]

This compound, as a selective JAK3 inhibitor, exerts its effect by binding to the ATP-binding site of the JAK3 kinase domain. By occupying this site, it prevents the binding of ATP, which is essential for the phosphotransferase activity of the kinase. This inhibition blocks the autophosphorylation and activation of JAK3, and consequently, the phosphorylation of its downstream substrates, including the associated cytokine receptors and STAT proteins. Many highly selective JAK3 inhibitors achieve their specificity by forming a covalent bond with a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, a feature not shared by other JAK family members.[7][8][9] This covalent interaction leads to irreversible inhibition, providing a durable and highly specific blockade of JAK3 signaling.

Figure 1. The JAK-STAT signaling pathway and the inhibitory mechanism of this compound.

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of a JAK3 inhibitor are critical parameters determining its therapeutic potential and safety profile. These are typically quantified by determining the half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following table summarizes the inhibitory activities of a representative selective, covalent JAK3 inhibitor (referred to as "Representative Inhibitor") against the four members of the JAK family.

| Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |

| JAK3 | 0.1 - 10.84 | ~70 |

| JAK1 | >10,000 | >3,000 |

| JAK2 | >10,000 | >3,000 |

| TYK2 | >10,000 | >3,000 |

Data is compiled from representative selective covalent JAK3 inhibitors described in the literature.[6][7] Biochemical IC50 values can vary based on ATP concentration in the assay.

The data clearly demonstrates the high potency and selectivity of this class of inhibitors for JAK3 over other JAK family members. The sub-nanomolar to low nanomolar biochemical IC50 against JAK3, coupled with a selectivity of over 1000-fold against other JAKs, underscores the precision of these inhibitors. The cellular IC50, while higher than the biochemical IC50, still resides in the nanomolar range, confirming potent activity in a physiological context.

Experimental Protocols

The characterization of a JAK3 inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified JAK3 kinase.

Materials:

-

Recombinant human JAK3, JAK1, JAK2, and TYK2 enzymes

-

Biotinylated peptide substrate (e.g., Ulight-JAK-1tide)

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody (e.g., anti-pY100)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Methodology:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

-

In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

-

Add the JAK kinase enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. The ATP concentration should be close to the Michaelis constant (Km) for each enzyme to ensure accurate IC50 determination.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665) and incubate in the dark for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the inhibitor concentration. Determine the IC50 value using a non-linear regression analysis.

Cellular Phospho-STAT5 (pSTAT5) Assay

This assay assesses the ability of the inhibitor to block cytokine-induced JAK3 signaling in a cellular context by measuring the phosphorylation of its downstream target, STAT5.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a JAK3-dependent cell line (e.g., CTLL-2)

-

Recombinant human IL-2

-

RPMI-1640 medium with 10% FBS

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 90% methanol)

-

Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody

-

Flow cytometer

Methodology:

-

Culture PBMCs or CTLL-2 cells in RPMI-1640 medium.

-

Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with an optimal concentration of IL-2 (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce JAK3-mediated STAT5 phosphorylation.

-

Immediately fix the cells by adding pre-warmed fixation buffer and incubate for 10-15 minutes at 37°C.

-

Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain the cells with the fluorochrome-conjugated anti-pSTAT5 antibody for 30-60 minutes at room temperature in the dark.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT5 in the appropriate cell population.

-

Calculate the percentage of inhibition of pSTAT5 phosphorylation relative to the IL-2 stimulated control and determine the IC50 value.

Figure 2. A typical experimental workflow for the characterization of a JAK3 inhibitor.

Conclusion

This compound and similar potent, selective, and often covalent inhibitors of JAK3 represent a promising class of therapeutic agents for the treatment of a range of immune-mediated disorders. Their mechanism of action is centered on the specific blockade of the ATP-binding site of JAK3, leading to the inhibition of the JAK-STAT signaling cascade downstream of common gamma chain cytokines. This targeted approach, facilitated by the unique structural features of the JAK3 kinase domain, allows for potent immunosuppression with a potentially improved safety profile compared to less selective JAK inhibitors. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of such inhibitors, from initial biochemical characterization to cellular and in vivo validation. Further investigation into the clinical application of highly selective JAK3 inhibitors is warranted to fully realize their therapeutic potential.

References

- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Recent patents in the discovery of small molecule inhibitors of JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors. | Semantic Scholar [semanticscholar.org]

Binding affinity and kinetics of Jak3-IN-7 to the JAK3 ATP-binding site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of inhibitors targeting the Janus kinase 3 (JAK3) ATP-binding site. Due to the limited availability of public data for a specific inhibitor denoted as "Jak3-IN-7," this document focuses on the well-characterized covalent inhibitor Jak3-IN-6 and other relevant JAK3 inhibitors to illustrate the principles of binding affinity and kinetic analysis. The methodologies and data presented herein serve as a valuable resource for the research and development of selective JAK3 inhibitors.

Introduction to JAK3 and Its Role in Signaling

Janus kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and TYK2.[1] These enzymes are critical components of the JAK-STAT signaling pathway, a primary mechanism for transducing signals from various cytokines and growth factors to the cell nucleus, thereby regulating gene expression involved in immunity, cell proliferation, and differentiation.[2][3]

Unlike other JAK family members that are ubiquitously expressed, JAK3 expression is predominantly restricted to hematopoietic cells.[4][5] It selectively associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][6] Upon cytokine binding, JAK3 and its partner kinase, typically JAK1, are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Activated STATs then dimerize and translocate to the nucleus to regulate gene transcription.[1] Given its crucial role in immune cell function, selective inhibition of JAK3 is a promising therapeutic strategy for autoimmune diseases and certain cancers.[7][8]

Quantitative Analysis of Inhibitor Binding

The efficacy of a kinase inhibitor is determined by its binding affinity (how tightly it binds to the target) and its kinetics (the rates of association and dissociation). This section presents available quantitative data for representative JAK3 inhibitors.

Table 1: Binding Affinity and Potency of Selected JAK3 Inhibitors

| Inhibitor Name | Parameter | Value | Target | Notes |

| Compound 1 | IC50 | 0.5 ± 0.3 nM | JAK3 | A reversible covalent inhibitor.[9] |

| Compound 9 | IC50 | 69 nM | JAK3 (in Ba/F3 cells) | A potent 2,4-substituted pyrimidine-based covalent inhibitor.[4] |

| Compound 8 | Kd | 150 nM | JAK3 | A precursor to compound 9.[4] |

| Tricyclic Covalent Inhibitor 1 | Apparent Association Rate Constant (k_app) | 2.1 x 10^5 M⁻¹min⁻¹ | Jak3 | Irreversible binding mode.[10] |

| Tricyclic Covalent Inhibitor 3 | Apparent Association Rate Constant (k_app) | 1.0 x 10^7 M⁻¹min⁻¹ | Jak3 | Irreversible binding mode.[10] |

| TL6-144 | IC50 | 0.14 nM | JAK3 kinase domain | A selective covalent inhibitor.[5] |

| TL8-52 | IC50 | 0.77 nM | JAK3 kinase domain | A selective covalent inhibitor.[5] |

Disclaimer: Data for a specific inhibitor named "this compound" was not publicly available at the time of this writing. The data presented is for structurally and functionally related JAK3 inhibitors.

Experimental Protocols for Determining Binding Affinity and Kinetics

Accurate determination of binding parameters is crucial for inhibitor characterization. The following are detailed methodologies for key experiments used to assess the binding of inhibitors to the JAK3 ATP-binding site.

Fluorescence Polarization (FP) Assay for Binding Affinity (Kd) Determination

Fluorescence polarization is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Principle: A small, fluorescently labeled probe (tracer) that binds to the JAK3 ATP-binding site will tumble rapidly in solution, resulting in low fluorescence polarization. When the larger JAK3 protein binds to the tracer, the complex tumbles more slowly, leading to an increase in fluorescence polarization. An unlabeled inhibitor competing for the same binding site will displace the tracer, causing a decrease in polarization.

Experimental Workflow:

Caption: Workflow for a Fluorescence Polarization (FP) binding assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

-

Dilute purified, recombinant JAK3 protein to the desired concentration in the assay buffer.

-

Prepare a stock solution of a suitable fluorescent tracer (e.g., a fluorescently labeled ATP-competitive ligand) and the test inhibitor (this compound) in DMSO.

-

-

Assay Plate Setup:

-

In a 384-well, low-volume, black microplate, add the assay components.

-

For Kd determination, titrate the JAK3 protein against a fixed concentration of the tracer.

-

For IC50 determination, use fixed concentrations of JAK3 and tracer, and perform a serial dilution of the test inhibitor.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

For Kd determination, plot the change in millipolarization (mP) units against the JAK3 concentration and fit the data to a one-site binding equation.

-

For IC50 determination, plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics (kon and koff)

Surface Plasmon Resonance is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (JAK3) immobilized on a sensor surface in real-time.

Principle: The binding of the inhibitor to the immobilized JAK3 protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The rate of increase in the signal during association provides the association rate constant (kon), and the rate of signal decay during dissociation provides the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can be calculated as koff/kon.

Experimental Workflow:

Caption: Workflow for a Surface Plasmon Resonance (SPR) kinetics assay.

Detailed Protocol:

-

Immobilization of JAK3:

-

Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified JAK3 protein over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Measurement:

-

Prepare a series of dilutions of the test inhibitor in a suitable running buffer (e.g., HBS-EP+).

-

Establish a stable baseline by flowing the running buffer over the sensor surface.

-

Inject each concentration of the inhibitor for a defined period to monitor the association phase.

-

Switch back to flowing the running buffer to monitor the dissociation phase.

-

-

Regeneration:

-

If the inhibitor does not fully dissociate, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound inhibitor and prepare the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters (kon, koff) and the binding affinity (Kd).

-

JAK-STAT Signaling Pathway and Inhibition

The diagram below illustrates the canonical JAK-STAT signaling pathway, highlighting the role of JAK3 and the point of intervention for an ATP-competitive inhibitor like this compound.

Caption: The JAK-STAT signaling cascade initiated by cytokine binding and inhibited by this compound.

This guide provides a foundational understanding of the binding characteristics of JAK3 inhibitors and the experimental approaches to their evaluation. For researchers actively engaged in the development of novel JAK3-targeted therapies, a thorough kinetic and affinity profiling is indispensable for lead optimization and the prediction of in vivo efficacy.

References

- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Structural basis of Janus kinase trans-activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The amino terminus of JAK3 is necessary and sufficient for binding to the common γ chain and confers the ability to transmit interleukin 2-mediated signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]

- 10. researchgate.net [researchgate.net]

The Discovery and Structure-Activity Relationship of a Novel Covalent Inhibitor of Janus Kinase 3: Jak3-IN-X

A Technical Whitepaper for Drug Discovery & Development Professionals

Abstract

Janus kinase 3 (JAK3) is a critical mediator of cytokine signaling in lymphocytes, making it a compelling target for the treatment of autoimmune diseases and certain hematological malignancies. The development of selective JAK3 inhibitors has been a significant focus of research, aiming to provide targeted immunosuppression with an improved safety profile over pan-JAK inhibitors. This technical guide details the discovery and structure-activity relationship (SAR) of Jak3-IN-X, a representative potent and selective covalent inhibitor of JAK3. By irreversibly binding to a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, this class of inhibitors achieves high selectivity over other JAK family members. This document provides an in-depth overview of the screening cascade, key SAR insights, and detailed experimental protocols relevant to the development of such inhibitors.

Introduction to JAK3 as a Therapeutic Target

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in the JAK-STAT signaling pathway.[1] This pathway is essential for transducing signals from a multitude of cytokine and growth factor receptors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[2]

While JAK1, JAK2, and TYK2 are broadly expressed, the expression of JAK3 is predominantly restricted to hematopoietic cells, particularly T-cells, B-cells, and Natural Killer (NK) cells.[3][4] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4] This restricted expression profile and specific signaling role make JAK3 an attractive therapeutic target for autoimmune and inflammatory diseases, with the potential for minimized off-target effects compared to less selective JAK inhibitors.[5] Loss-of-function mutations in JAK3 lead to severe combined immunodeficiency (SCID), highlighting its critical role in lymphocyte development and function.[2]

The development of covalent inhibitors targeting a unique cysteine residue (Cys909) within the ATP-binding site of JAK3 has emerged as a successful strategy to achieve high selectivity.[3][6] This guide focuses on a representative inhibitor from this class, herein referred to as Jak3-IN-X.

The JAK/STAT Signaling Pathway

The canonical JAK/STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs.

Discovery of Jak3-IN-X: A Covalent Inhibitor Strategy

The discovery of Jak3-IN-X was guided by a strategy to develop a highly selective inhibitor by targeting the unique Cys909 residue in the ATP-binding pocket of JAK3. This cysteine is not present in other JAK family members, providing a clear path to achieving isoform selectivity.

Screening Cascade

A hierarchical screening approach was employed to identify and optimize potent and selective JAK3 covalent inhibitors.

Structure-Activity Relationship (SAR) of Jak3-IN-X Analogs

The optimization of the initial hits focused on modifying key structural motifs to enhance potency, selectivity, and pharmacokinetic properties. The general scaffold of many potent covalent Jak3 inhibitors consists of a hinge-binding motif, a linker, and a covalent warhead (e.g., an acrylamide group) that reacts with Cys909.

Table 1: Representative Structure-Activity Relationship Data for Jak3-IN-X Analogs

| Compound | Hinge Binder (R1) | Linker (R2) | Covalent Warhead (R3) | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |

| Jak3-IN-X | Pyrrolo[2,3-d]pyrimidine | Piperidine | Acrylamide | 2.0 | >1000 | >1000 |

| Analog A | 7H-Pyrrolo[2,3-d]pyrimidine | Azetidine | Acrylamide | 15.3 | >5000 | >5000 |

| Analog B | Pyrido[2,3-d]pyrimidin-7-one | Piperidine | Chloroacetamide | 45.8 | >2000 | >3000 |

| Analog C | Pyrrolo[2,3-d]pyrimidine | - | Acrylamide | 256 | 1500 | 2300 |

| Analog D | Pyrrolo[2,3-d]pyrimidine | Piperidine | Propiolamide | 8.5 | >1500 | >2000 |

Note: The data presented in this table is a representative compilation based on publicly available information on various selective covalent JAK3 inhibitors and is intended to illustrate general SAR trends.[7][8]

Key SAR insights from these studies include:

-

Hinge-Binding Motif: A pyrrolo[2,3-d]pyrimidine scaffold consistently demonstrates strong binding to the hinge region of the JAK3 active site, mimicking the adenine portion of ATP.[5]

-

Linker Region: The nature and geometry of the linker connecting the hinge binder to the covalent warhead are crucial for optimal positioning of the warhead for reaction with Cys909. A piperidine linker has been shown to be effective in many potent inhibitors.

-

Covalent Warhead: An acrylamide moiety is a commonly used electrophile that forms a covalent bond with the thiol group of Cys909. Modifications to the warhead can modulate reactivity and selectivity.

Experimental Protocols

General Synthesis of Jak3-IN-X (Illustrative)

The synthesis of pyrido[2,3-d]pyrimidin-7-one based covalent inhibitors often involves a multi-step sequence. A representative final step involves the amidation of a key amine intermediate with an activated acryloyl derivative.

A detailed synthetic protocol for a related compound can be found in the work by He et al. (2022).[7]

Biochemical JAK3 Kinase Assay

The inhibitory activity of compounds against JAK3 is determined using a biochemical kinase assay. A common method is the ADP-Glo™ Kinase Assay.

-

Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

Procedure Outline:

-

Recombinant human JAK3 enzyme is incubated with the test compound at various concentrations in a kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).

-

The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.

-

A detailed protocol for a similar assay can be found from commercial suppliers like BPS Bioscience.[9][10]

Cellular pSTAT Assay

To assess the cellular potency of the inhibitors, a phospho-STAT (pSTAT) assay is performed in a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs).

-

Principle: This assay measures the inhibition of cytokine-induced STAT phosphorylation downstream of JAK3 activation.

-

Procedure Outline:

-

PBMCs are pre-incubated with the test compound at various concentrations.

-

The cells are then stimulated with a JAK3-dependent cytokine, such as Interleukin-2 (IL-2), to induce STAT5 phosphorylation.

-

After stimulation, the cells are fixed and permeabilized.

-

The cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).

-

The level of pSTAT5 is quantified using flow cytometry.

-

The IC50 values are determined by plotting the inhibition of pSTAT5 signal against the compound concentration.

-

Conclusion

The development of selective covalent inhibitors, represented here by Jak3-IN-X, has proven to be a highly successful strategy for targeting JAK3. By exploiting the unique Cys909 residue, these inhibitors achieve remarkable selectivity over other JAK family members, offering the potential for a more targeted immunomodulatory therapy with an improved safety profile. The structure-activity relationships established for this class of compounds provide a clear roadmap for the design of future generations of JAK3 inhibitors with enhanced properties. The experimental protocols detailed herein serve as a guide for researchers in the field for the evaluation and optimization of novel JAK3-targeted therapeutics.

References

- 1. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]

- 2. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 5. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Role of Selective Jak3 Inhibition in Cytokine Signaling

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the role of selective Janus Kinase 3 (Jak3) inhibitors in the context of cytokine signaling. For the purpose of this guide, we will refer to a representative selective, covalent inhibitor as Jak3-IN-7 , a compound designed to specifically target Jak3 over other members of the Jak family. This guide details the underlying signaling pathways, the mechanism of selective inhibition, quantitative efficacy data, and the experimental protocols used to characterize such inhibitors.

The Jak3-STAT Signaling Pathway

Janus kinases (Jaks) are a family of intracellular, non-receptor tyrosine kinases that are critical for transducing signals from cytokine receptors to the nucleus, a process known as the Jak-STAT pathway. The Jak family consists of four members: Jak1, Jak2, Jak3, and Tyrosine Kinase 2 (Tyk2). While Jak1, Jak2, and Tyk2 are widely expressed, Jak3 expression is predominantly restricted to hematopoietic and immune cells.

Jak3 plays an indispensable role in signaling for a specific group of cytokines that utilize the common gamma chain (γc) as a receptor subunit. These cytokines include Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, all of which are fundamental for the development, proliferation, and function of lymphocytes (T cells, B cells, and Natural Killer cells).

The signaling cascade proceeds as follows:

-

Cytokine Binding: A γc cytokine binds to its specific receptor complex on the cell surface.

-

Receptor Dimerization & Jak Activation: This binding brings the receptor subunits, along with their associated Jak kinases (typically Jak1 and Jak3), into close proximity. This allows for trans-phosphorylation and activation of the Jaks.

-

STAT Recruitment and Phosphorylation: The activated Jaks phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 and STAT6.

-

STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the Jaks. This causes the STATs to detach from the receptor, form homo- or heterodimers, and translocate into the nucleus.

-

Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These genes regulate critical immune functions, including cell survival, proliferation, and differentiation.

Figure 1: The Jak3-STAT signaling pathway initiated by common gamma chain cytokines.

This compound: A Selective Covalent Inhibitor

Due to the high degree of similarity in the ATP-binding pockets of the four Jak family members, developing isoform-selective inhibitors is a significant challenge. However, Jak3 possesses a unique feature: a cysteine residue at position 909 (Cys909) near the ATP-binding site. Other Jak family members have a serine at the equivalent position.[1]

This compound represents a class of irreversible inhibitors designed to exploit this structural difference. These inhibitors typically contain an electrophilic "warhead," such as an acrylamide group, which forms a permanent covalent bond with the thiol group of Cys909.[2] This covalent binding physically blocks the ATP-binding pocket, thereby irreversibly inactivating the kinase. Because other Jaks lack this cysteine, this compound cannot form a covalent bond with them, leading to exceptionally high selectivity.[3][4]

Figure 2: Mechanism of selective and covalent inhibition of Jak3 by this compound.

Quantitative Data: Inhibitory Activity

The selectivity of an inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) against different kinases. A highly selective Jak3 inhibitor will have a very low IC50 value for Jak3 and significantly higher values for other Jak family members. The data below is representative of highly selective, covalent Jak3 inhibitors like PF-06651600 and Z583.[5]

| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. Jak3) |

| Jak3 | 10.8 | 1x |

| Jak1 | >10,000 | >925x |

| Jak2 | >10,000 | >925x |

| Tyk2 | >10,000 | >925x |

Table 1: Representative biochemical IC50 values demonstrating the high selectivity of a covalent Jak3 inhibitor.

Experimental Protocols

Characterizing a selective Jak3 inhibitor involves a series of in vitro and cell-based assays.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified Jak3 by measuring the amount of ADP produced from ATP during substrate phosphorylation.

Materials:

-

Recombinant human Jak3 enzyme (Promega, V3901)

-

Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

Substrate (e.g., Poly(E,A,Y) peptide)

-

ATP solution

-

This compound (or test compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega, V9101)

-

384-well white assay plates

Protocol:

-

Prepare the kinase reaction mix by adding 2.5 µL of 2x Jak3 enzyme and 2x substrate in kinase buffer to each well of a 384-well plate.

-

Add 25 nL of serially diluted this compound or DMSO control to the appropriate wells.

-

Initiate the kinase reaction by adding 2.5 µL of 2x ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter dose-response curve.

Cell-Based IL-2-induced STAT5 Phosphorylation Assay

This assay measures the ability of this compound to inhibit Jak3 signaling within a cellular context. Human T-cells or peripheral blood mononuclear cells (PBMCs) are stimulated with a γc cytokine to activate the Jak3 pathway, and the phosphorylation of a downstream STAT protein is measured.

Materials:

-

Human PBMCs or a T-cell line (e.g., Jurkat)

-

RPMI-1640 medium + 10% FBS

-

Recombinant human IL-2

-

This compound (or test compound)

-

Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

-

Anti-pSTAT5 antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)

-

Flow cytometer

Protocol:

-

Culture cells in RPMI-1640 medium. For primary cells, starve overnight in low-serum media.

-

Pre-incubate cells with serially diluted concentrations of this compound or DMSO control for 1-2 hours at 37°C.

-

Stimulate the cells by adding IL-2 (final concentration ~10 ng/mL) for 15-30 minutes at 37°C.

-

Immediately stop the stimulation by fixing the cells with a fixation buffer for 10 minutes at 37°C.

-

Permeabilize the cells by incubating with a permeabilization buffer (e.g., ice-cold methanol) for 30 minutes on ice.

-

Wash the cells twice with staining buffer (PBS + 1% BSA).

-

Stain the cells by incubating with the fluorescently-labeled anti-pSTAT5 antibody for 60 minutes at room temperature, protected from light.

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in staining buffer and analyze using a flow cytometer.

-

Determine the IC50 by measuring the reduction in the median fluorescence intensity (MFI) of pSTAT5 at each inhibitor concentration.

Western Blotting for Phospho-STAT

Western blotting provides a semi-quantitative method to visualize the inhibition of STAT phosphorylation.

Materials:

-

Cell lysates from the cell-based assay (see 4.2, steps 1-3)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-pSTAT5 (Tyr694) and anti-total STAT5

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Protocol:

-

After cytokine stimulation, lyse the cells on ice using lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary anti-pSTAT5 antibody overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against total STAT5 or a housekeeping protein like GAPDH.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the typical workflow for the discovery and characterization of a selective Jak3 inhibitor.

Figure 3: Experimental workflow for the characterization of a selective Jak3 inhibitor.

References

- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Jak3-IN-7 in Primary T-cells and NK cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janus Kinase 3 (JAK3) is a critical mediator of cytokine signaling in lymphocytes, making it a key target for autoimmune diseases and hematological malignancies. Jak3-IN-7 has been identified as a potent and selective inhibitor of JAK3. This technical guide provides a comprehensive overview of the target validation of this compound in primary human T-cells and Natural Killer (NK) cells. We detail the central role of the JAK3 signaling pathway in these crucial immune cells, present representative quantitative data for a highly selective JAK3 inhibitor, and provide detailed experimental protocols for key validation assays. This document is intended to serve as a resource for researchers and drug development professionals engaged in the characterization of JAK3 inhibitors.

Introduction: JAK3 as a Therapeutic Target in T-cells and NK Cells

Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of cytokines that utilize the common gamma chain (γc).[1][2] These cytokines, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, are essential for the development, proliferation, differentiation, and survival of T-cells and NK cells.[2][3]

In both T-cells and NK cells, the binding of a γc cytokine to its receptor leads to the recruitment and activation of JAK1 and JAK3.[2][4] This initiates a signaling cascade, primarily through the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[4][5] Activated STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of genes crucial for cellular functions such as proliferation and effector functions.[4]

Given its restricted expression to hematopoietic cells and its non-redundant role in lymphocyte signaling, selective inhibition of JAK3 is an attractive therapeutic strategy.[6][7] By targeting JAK3, it is possible to modulate the activity of T-cells and NK cells, which is beneficial in the context of autoimmune diseases, transplant rejection, and certain lymphoid malignancies.

This compound is a potent and selective inhibitor of JAK3, with a reported biochemical IC50 of less than 0.01 μM. While specific cellular data for this compound is not extensively available in the public domain, this guide will use representative data from other highly selective JAK3 inhibitors to illustrate the expected outcomes of target validation studies.

Data Presentation: Expected Efficacy of a Selective JAK3 Inhibitor

The following tables summarize representative quantitative data for a highly selective JAK3 inhibitor in primary T-cells and NK cells. This data illustrates the expected potency and selectivity profile for a compound like this compound.

Table 1: In Vitro Potency and Selectivity of a Representative Selective JAK3 Inhibitor

| Parameter | JAK3 | JAK1 | JAK2 | TYK2 |

| Biochemical IC50 (nM) | ~1-10 | >1000 | >1000 | >1000 |

| Cellular pSTAT5 IC50 (nM) (IL-2 stimulated PBMCs) | ~50-150 | >3000 | >3000 | >3000 |

Data is representative of highly selective JAK3 inhibitors and is intended for illustrative purposes.

Table 2: Functional Effects of a Representative Selective JAK3 Inhibitor on Primary T-cells and NK Cells

| Assay | Cell Type | Endpoint | Representative IC50 (nM) |

| Proliferation | Primary Human T-cells (anti-CD3/CD28 stimulated) | CFSE dilution | ~200-500 |

| Cytotoxicity | Primary Human NK cells (K562 target cells) | Target cell lysis | ~300-700 |

| Cytokine Production | Primary Human T-cells (anti-CD3/CD28 stimulated) | IFN-γ secretion | ~150-400 |

Data is representative of highly selective JAK3 inhibitors and is intended for illustrative purposes.

Signaling Pathways and Experimental Workflows

JAK3 Signaling Pathway in T-cells and NK Cells

The following diagram illustrates the canonical JAK3 signaling pathway in T-cells and NK cells upon stimulation with a common gamma chain cytokine such as IL-2 or IL-15.

Experimental Workflow for Target Validation

The diagram below outlines a typical workflow for the target validation of a JAK3 inhibitor in primary T-cells and NK cells.

Experimental Protocols

Isolation of Primary Human T-cells and NK Cells from PBMCs

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

T-cell and NK Cell Isolation:

-

T-cells: Isolate total T-cells (CD3+) or specific subsets (CD4+, CD8+) from PBMCs using negative or positive selection with magnetic-activated cell sorting (MACS) beads.

-

NK cells: Isolate NK cells (CD3-CD56+) from PBMCs using a negative selection MACS kit to obtain untouched NK cells.

-

-

Cell Culture:

-

T-cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and human IL-2.

-

NK cells: Culture in a similar medium, often with the addition of IL-15 to maintain viability and function.

-

STAT5 Phosphorylation Assay (Flow Cytometry)

-

Cell Stimulation: Starve isolated T-cells or NK cells of cytokines for 2-4 hours. Stimulate the cells with an appropriate cytokine (e.g., 100 ng/mL IL-2 or IL-15) for 15 minutes at 37°C in the presence of varying concentrations of this compound.

-

Fixation: Immediately fix the cells with 1.5-2% paraformaldehyde for 10 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with ice-cold 90% methanol for 30 minutes on ice.

-

Staining: Wash the cells and stain with fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD56) and intracellular phosphorylated STAT5 (pSTAT5).

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT5 in the target cell population. Calculate the IC50 value of this compound for pSTAT5 inhibition.[8]

T-cell Proliferation Assay (CFSE)

-

CFSE Labeling: Label isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE).

-

Cell Plating and Stimulation: Plate CFSE-labeled T-cells in a 96-well plate and stimulate with anti-CD3/CD28 beads or plate-bound antibodies in the presence of various concentrations of this compound.

-

Incubation: Culture the cells for 3-5 days.

-

Data Acquisition and Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity. Determine the percentage of proliferating cells and calculate the IC50 of this compound.

NK Cell Cytotoxicity Assay (Calcein-AM Release Assay)

-

Target Cell Labeling: Label target cells (e.g., K562) with Calcein-AM, a fluorescent dye that is retained in live cells.

-

Co-culture: Co-culture the labeled target cells with primary NK cells at various effector-to-target (E:T) ratios in the presence of different concentrations of this compound.

-

Incubation: Incubate the co-culture for 4 hours at 37°C.

-

Measurement of Calcein Release: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released calcein in the supernatant, which is proportional to the number of lysed target cells.

-

Data Analysis: Calculate the percentage of specific lysis and determine the IC50 of this compound for the inhibition of NK cell cytotoxicity.

Western Blot for pSTAT5

-

Cell Lysis: After stimulation and treatment with this compound as in the flow cytometry assay, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against pSTAT5 and total STAT5, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative levels of pSTAT5.

Conclusion

The target validation of this compound in primary T-cells and NK cells is a critical step in its development as a therapeutic agent. The experimental framework provided in this guide outlines a robust approach to confirming the on-target activity and functional consequences of JAK3 inhibition in these key immune cell types. By employing a combination of biochemical and cellular assays, researchers can thoroughly characterize the potency, selectivity, and mechanism of action of this compound, thereby providing a solid foundation for further preclinical and clinical investigation. The provided protocols and representative data serve as a valuable resource for guiding these essential studies.

References

- 1. Suppression of NK Cell Activation by JAK3 Inhibition: Implication in the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK/STAT Cytokine Signaling at the Crossroad of NK Cell Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peripheral Expression of Jak3 Is Required to Maintain T Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell cycle progression following naïve T cell activation is independent of Jak3/γc cytokine signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | STATs in NK-Cells: The Good, the Bad, and the Ugly [frontiersin.org]

Unraveling the Binding Mechanisms of Jak3-IN-7: A Technical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Covalent and Non-covalent Interactions of the Janus Kinase 3 Inhibitor, Jak3-IN-7.

This technical guide provides a comprehensive analysis of the binding mechanisms of this compound, a potent and selective inhibitor of Janus Kinase 3 (Jak3). Drawing from patent literature and scientific publications, this document elucidates the dual-binding potential of this compound, detailing its covalent and non-covalent interactions within the ATP-binding site of the Jak3 enzyme. This guide is intended to serve as a critical resource for researchers in immunology, oncology, and medicinal chemistry, offering detailed data, experimental methodologies, and visual representations of the key molecular interactions and signaling pathways.

Introduction to Jak3 and the Therapeutic Rationale for Inhibition

Janus Kinase 3 is a member of the Janus kinase family of non-receptor tyrosine kinases, which also includes Jak1, Jak2, and Tyk2. These enzymes are pivotal in cytokine signaling, transducing signals from cytokine receptors to the nucleus via the JAK-STAT pathway, thereby regulating immune cell development, proliferation, and function.[1][2] Unlike other Jak family members that are ubiquitously expressed, Jak3 expression is predominantly restricted to hematopoietic cells.[1] This tissue-specific expression profile makes Jak3 an attractive therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies, with the potential for minimized off-target effects.[1][3]

This compound (CAS 1263774-57-7) is a potent and selective inhibitor of Jak3, with a reported IC50 value of less than 0.01 μM.[4] Its unique chemical scaffold, featuring a cyanamide group, suggests a potential for both non-covalent and covalent interactions with the Jak3 kinase domain.[5] Understanding the nuances of these binding mechanisms is crucial for optimizing drug design, predicting pharmacodynamic properties, and developing next-generation selective Jak3 inhibitors.

Covalent Binding Mechanism: Targeting the Unique Cys909 Residue

A key feature of the Jak3 kinase domain that distinguishes it from other Jak family members is the presence of a cysteine residue at position 909 (Cys909), located in a solvent-exposed region of the ATP-binding site.[1][6] This unique residue provides a strategic target for the design of selective covalent inhibitors. Covalent inhibitors typically contain an electrophilic "warhead" that can form a stable, covalent bond with the nucleophilic thiol group of the cysteine residue.

The chemical structure of this compound includes a cyanamide moiety, a known electrophilic group capable of reacting with cysteine residues.[5] This suggests that this compound likely acts as a covalent inhibitor by forming a covalent bond with Cys909 in the Jak3 active site. This covalent interaction would lead to irreversible or slowly reversible inhibition of the enzyme, providing a durable pharmacologic effect. The formation of an isothiourea adduct between the cyanamide group and the cysteine thiol is the proposed mechanism of covalent bond formation.[7]

Non-covalent Binding Interactions

Prior to the formation of a covalent bond, this compound, like other ATP-competitive inhibitors, is expected to initially bind non-covalently within the ATP-binding pocket of Jak3. This initial binding is guided by a series of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with key residues in the kinase domain. These interactions are crucial for the inhibitor's affinity and initial positioning within the active site, which then facilitates the subsequent covalent reaction with Cys909. While specific crystallographic data for this compound is not publicly available, analysis of crystal structures of other inhibitors with Jak3 provides insights into the probable non-covalent interactions.

Quantitative Analysis of this compound Inhibition

The potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50). The table below summarizes the available quantitative data for this compound.

| Parameter | Value | Source |

| IC50 | < 0.01 μM | [4] |

Further studies are required to determine other key quantitative parameters such as the inhibition constant (Ki) and the rate of covalent modification (kinact/Ki) to fully characterize the binding kinetics of this compound.

Signaling Pathways and Experimental Workflows

To fully appreciate the impact of this compound, it is essential to understand the signaling cascade it disrupts and the experimental procedures used to characterize its activity.

Jak3 Signaling Pathway

Jak3 is critically involved in signaling pathways initiated by cytokines that utilize the common gamma chain (γc) receptor subunit, including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, Jak3, in association with Jak1, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune cell function.

Caption: Jak3 signaling pathway and point of inhibition by this compound.

Experimental Workflow: Characterizing Covalent Inhibition

Determining whether an inhibitor acts via a covalent mechanism involves a series of biochemical and biophysical assays. A typical workflow is outlined below.

Caption: Experimental workflow to determine the covalent binding mechanism of a kinase inhibitor.

Detailed Experimental Protocols

While specific protocols for this compound are proprietary to the patent holder, this section provides generalized methodologies for the key experiments used to characterize covalent kinase inhibitors.

Biochemical Kinase Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of Jak3 kinase activity.

Materials:

-

Recombinant human Jak3 enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

This compound (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing the Jak3 enzyme, kinase buffer, and the peptide substrate in the wells of a microplate.

-

Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a specific concentration of ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm the covalent binding of this compound to the Jak3 protein by detecting the mass shift corresponding to the inhibitor.

Materials:

-

Purified Jak3 protein

-

This compound

-

Incubation buffer (e.g., PBS)

-

LC-MS system (e.g., Q-Exactive Orbitrap)

Protocol:

-

Incubate the purified Jak3 protein with an excess of this compound for a sufficient time to allow for covalent bond formation. A control sample with the protein and vehicle (e.g., DMSO) should be prepared in parallel.

-

Remove the excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.

-

Analyze the intact protein samples by LC-MS. The protein is detected as a series of multiply charged ions.

-

Deconvolute the mass spectra to determine the exact mass of the protein.

-

A mass increase in the this compound-treated sample corresponding to the molecular weight of the inhibitor confirms covalent binding.[8]

For peptide mapping to identify the specific residue of modification:

-

After incubation and removal of excess inhibitor, denature, reduce, and alkylate the protein samples.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Identify the peptide fragment that shows a mass shift corresponding to the adducted inhibitor.

-

Fragment this peptide in the mass spectrometer (MS/MS) to pinpoint the exact amino acid residue (e.g., Cys909) that is covalently modified.[9]

X-ray Crystallography of the Inhibitor-Kinase Complex

Objective: To determine the three-dimensional structure of Jak3 in complex with this compound to visualize the binding mode.

Materials:

-

Highly pure and concentrated Jak3 protein

-

This compound

-

Crystallization screens and reagents

Protocol:

-

Co-crystallize the Jak3 protein with this compound by mixing the protein and inhibitor and setting up crystallization trials using various precipitants, buffers, and salts.

-

Harvest suitable crystals and cryo-protect them.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure by molecular replacement using a known Jak3 structure.

-

Refine the model and build the inhibitor into the electron density map.

-

The final structure will reveal the precise orientation of this compound in the active site and confirm the covalent bond with Cys909.[10]

Conclusion

This compound is a highly potent and selective inhibitor of Jak3. Its chemical structure, featuring a cyanamide group, strongly suggests a covalent mechanism of action targeting the unique Cys909 residue within the Jak3 active site. This covalent interaction, preceded by non-covalent binding, likely contributes to its high potency and selectivity. The detailed experimental protocols and workflows provided in this guide offer a framework for the further characterization of this compound and other novel Jak3 inhibitors. A comprehensive understanding of the dual covalent and non-covalent binding nature of such compounds is paramount for the continued development of targeted therapies for a range of immune-mediated diseases and cancers.

References

- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening Ligands by X-ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Solubility of a Janus Kinase 3 Inhibitor

This technical guide provides an in-depth overview of the physicochemical properties and solubility of a representative Janus Kinase 3 (JAK3) inhibitor, identified as JAK3/GSK-3β/PKCα Inhibitor (CAS 1260181-14-3). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and pathway visualizations to support further research and application.

Physicochemical Properties

The fundamental physicochemical characteristics of the JAK3 inhibitor are crucial for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Data

A summary of the key physicochemical data for the JAK3/GSK-3β/PKCα Inhibitor is presented in the table below.

| Property | Value | Source |

| Chemical Name | 3-(5-(4-(2-Hydroxy-2-methyl-propionyl)-piperazin-1-yl)-2-trifluoromethyl-phenyl)-4-(1H-indol-3-yl)-pyrrole-2,5-dione | [1] |

| Synonym(s) | JAK3 Inhibitor XII, NIBR3049 | [1] |

| CAS Number | 1260181-14-3 | [1] |

| Molecular Formula | C₂₇H₂₅F₃N₄O₄ | [1] |

| Molecular Weight | 526.51 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity (by HPLC) | ≥95% | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. The JAK3/GSK-3β/PKCα Inhibitor exhibits the following solubility characteristics.

| Solvent | Solubility | Notes | Source |

| DMSO | Soluble | Moisture-absorbing DMSO may reduce solubility; fresh DMSO is recommended. For another selective JAK3 inhibitor, a solubility of 70 mg/mL (199.78 mM) was reported. | [1][2] |

| Ethanol | 9 mg/mL | Data for a selective JAK3 inhibitor. | [2] |

| Water | Insoluble | Data for a selective JAK3 inhibitor. | [2] |

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of physicochemical properties and solubility.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard approach for determining equilibrium solubility.[3][4]

Objective: To determine the equilibrium solubility of the JAK3 inhibitor in a specific buffer system.

Materials:

-

JAK3 inhibitor (solid form)

-

Buffer solution of desired pH (e.g., simulated gastric fluid, acetate buffer, simulated intestinal fluid)[3]

-

Incubator with orbital agitation[3]

-

0.45 µm filter units[3]

-

High-Performance Liquid Chromatography (HPLC) system for quantification[5]

Procedure:

-

Add an excess amount of the solid JAK3 inhibitor to a flask containing a known volume of the buffer solution to create a saturated solution.[3]

-

Place the flask in an incubator with orbital agitation at a controlled temperature (e.g., 37 ± 1 °C) and rotation speed (e.g., 100 rpm).[3][4]

-

Agitate the solution for a sufficient period to reach equilibrium (e.g., 24 to 48 hours).[6] The time to reach equilibrium should be confirmed by taking samples at different time points until the concentration is constant.[3]

-

Withdraw an aliquot of the suspension and immediately filter it through a 0.45 µm filter to remove undissolved solids.[3]

-

Quantify the concentration of the dissolved inhibitor in the filtrate using a validated HPLC method.[5]

-

Measure the pH of the solution at the beginning and end of the experiment.[3]

Caption: Workflow for Shake-Flask Solubility Determination.

JAK3 Signaling Pathway

JAK3 is a member of the Janus kinase family of non-receptor tyrosine kinases that are crucial for cytokine signaling.[7][8] It plays a key role in the development and function of the immune system.[9]

JAK3 is primarily expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors.[10][11] The binding of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 to their receptors leads to the activation of receptor-associated JAKs.[12] Activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12][13] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[13]

Caption: Simplified JAK3/STAT Signaling Pathway.

References

- 1. JAK3/GSK-3b/PKCa Inhibitor [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]

- 10. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 13. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for a Selective Irreversible JAK3 Inhibitor in a Cell-Based Phosphorylation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal for cytokine signaling.[1] While most JAKs are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a key target for treating autoimmune diseases and certain cancers with potentially fewer side effects.[2][3] JAK3 exclusively pairs with the common gamma chain (γc) of cytokine receptors, mediating signals for interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5] This signaling cascade proceeds through the JAK-STAT pathway.[2]

Selective JAK3 inhibitors have been developed to achieve targeted immunosuppression.[2] A common strategy for achieving high selectivity involves designing irreversible inhibitors that form a covalent bond with a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3.[4][6] While the specific compound "Jak3-IN-7" is not prominently documented in the available literature, this protocol provides a detailed methodology for a representative, highly potent, and selective irreversible JAK3 inhibitor in a cell-based phosphorylation assay. The principles and steps outlined here are applicable to other covalent JAK3 inhibitors designed to target the Cys-909 residue.

Mechanism of Action: The JAK3-STAT Signaling Pathway

Cytokine binding to its receptor induces a conformational change, bringing the receptor-associated JAK1 and JAK3 proteins into close proximity.[1] This allows for their trans-phosphorylation and activation.[1] The activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which reside in the cytosol.[1] STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they function as transcription factors to regulate gene expression.[1][2] Selective irreversible JAK3 inhibitors block this cascade by covalently binding to the Cys-909 residue in the JAK3 active site, preventing ATP binding and subsequent phosphorylation events.[3][6]

Data Presentation: Potency and Selectivity

The efficacy of a JAK3 inhibitor is determined by its potency (IC50 or Ki values) and its selectivity over other kinases, particularly other JAK family members. Below is a summary of data for representative highly selective, irreversible JAK3 inhibitors.

Table 1: Biochemical Potency and Selectivity of Representative Irreversible JAK3 Inhibitors

| Compound Name | Target | Potency (IC50 / Ki) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. TYK2 | Reference(s) |

| Selective JAK3 inhibitor 1 | JAK3 | Ki: 0.07 nM | >4500-fold (Ki: 320 nM) | >10,500-fold (Ki: 740 nM) | Not specified | [7][8] |

| Z583 | JAK3 | IC50: 0.1 nM (Km ATP) | >100,000-fold | >100,000-fold | >100,000-fold | [3] |

| IC50: 10.84 nM (1 mM ATP) | >920-fold | >920-fold | >920-fold | [3] | ||

| FM-381 | JAK3 | IC50: 127 pM | ~400-fold | ~2,700-fold | ~3,600-fold | [8][9] |

Note: Potency can vary based on ATP concentration in the assay. Assays at physiological ATP concentrations (e.g., 1 mM) are more representative of the cellular environment.[3]

Table 2: Cellular Activity of Representative JAK3 Inhibitors

| Assay Type | Cell Type | Cytokine Stimulant | Measured Endpoint | Inhibitor Example | Potency (IC50) | Reference(s) |

| STAT5 Phosphorylation | Human CD4+ T cells | IL-2 | pSTAT5 | Compound 4/5 | <100 nM | [9] |

| Proliferation Assay | Ba/F3 cells (TEL-JAK3) | - | Cell Viability | Compound 9 | 69 nM | [4] |

| STAT5 Phosphorylation | Human PBMC | IL-7 | pSTAT5 | Selective JAK3 inhibitor 1 | >35-fold selective vs. IL-6/GM-CSF | [7][10] |

Experimental Protocol: Cell-Based JAK3 Phosphorylation Assay

This protocol details a method to assess the potency and selectivity of a JAK3 inhibitor by measuring the phosphorylation of its downstream target, STAT5, in response to cytokine stimulation in human immune cells.

Experimental Workflow

Materials and Reagents

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated human CD4+ T cells.

-

Inhibitor: Selective irreversible JAK3 inhibitor (e.g., Z583), dissolved in DMSO to create a 10 mM stock solution.

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Starvation Medium: RPMI-1640, 0.5% FBS.

-

Cytokine Stimulant: Recombinant Human IL-2 or IL-7 (stock at 10 µg/mL).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Antibodies:

-

Primary: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-total STAT5.

-

Secondary: HRP-conjugated anti-rabbit IgG.

-

-

Detection: Western Blotting equipment and reagents (SDS-PAGE gels, transfer membranes, ECL substrate) or a phospho-STAT5 ELISA kit.

-

Other: 96-well cell culture plates, DMSO, PBS, BCA Protein Assay Kit.

Detailed Methodology

Step 1: Cell Preparation and Seeding

-

Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or use cryopreserved primary CD4+ T cells.

-

Resuspend cells in complete culture medium.

-

Seed cells in a 96-well plate at a density of 0.5 - 1.0 x 10^6 cells/well.

-

Incubate for 2-4 hours at 37°C, 5% CO2 to allow cells to recover.

Step 2: Serum Starvation

-

Gently centrifuge the plate and aspirate the culture medium.

-

Wash cells once with PBS.

-

Add 100 µL of pre-warmed Starvation Medium to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO2. This step reduces basal levels of STAT phosphorylation.

Step 3: Inhibitor Pre-incubation

-

Prepare serial dilutions of the JAK3 inhibitor in Starvation Medium. A typical concentration range would be 1 µM down to 1 pM. Include a DMSO-only vehicle control.

-

Carefully remove the medium from the cells and add 90 µL of the inhibitor dilutions (or vehicle) to the appropriate wells.

-

Pre-incubate the cells with the inhibitor for 1 hour at 37°C, 5% CO2.[9]

Step 4: Cytokine Stimulation

-

Prepare a 10X working solution of IL-2 or IL-7 in Starvation Medium. A final concentration of 10-20 ng/mL is typically effective.

-

Add 10 µL of the 10X cytokine solution to each well (except for the unstimulated control wells, to which 10 µL of medium is added).

-

Incubate for 30 minutes at 37°C, 5% CO2.[9]

Step 5: Cell Lysis

-

Immediately stop the stimulation by placing the plate on ice.

-

Centrifuge the plate at 500 x g for 5 minutes at 4°C.

-

Aspirate the supernatant and wash the cell pellets once with ice-cold PBS.

-

Add 50-100 µL of ice-cold Lysis Buffer to each well.

-

Pipette up and down to lyse the cells, then incubate on ice for 20 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to fresh tubes.

Step 6: Protein Quantification and Sample Preparation

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the concentration of all samples with Lysis Buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to prepare for Western Blotting.

Step 7: Detection by Western Blot

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-STAT5 (pSTAT5) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT5 to serve as a loading control.

Data Analysis

-

Quantify the band intensities for pSTAT5 and total STAT5 using densitometry software (e.g., ImageJ).

-

Normalize the pSTAT5 signal to the total STAT5 signal for each sample.

-

Plot the normalized pSTAT5 signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the pSTAT5 signal by 50%.

By following this protocol, researchers can effectively determine the cellular potency of selective JAK3 inhibitors and generate crucial data for drug development and mechanistic studies.

References

- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 3. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]